
Dibenzylsulfoximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzylsulfoximide is an organosulfur compound that has garnered attention in various fields of scientific research due to its unique chemical properties. It is characterized by the presence of a sulfoximine group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, with two benzyl groups attached to the nitrogen. This compound is known for its stability and versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzylsulfoximide can be synthesized through several methods. One common approach involves the oxidation of dibenzylsulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the reaction of dibenzylsulfide with chloramine-T in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on minimizing waste and reducing the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzylsulfoximide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonimidates or sulfonamides.
Reduction: Reduction reactions can convert it back to dibenzylsulfide.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonimidates, sulfonamides.
Reduction: Dibenzylsulfide.
Substitution: Various substituted sulfoximides.
Aplicaciones Científicas De Investigación
Dibenzylsulfoximide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research has explored its potential as a precursor for drug candidates with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of dibenzylsulfoximide involves its ability to interact with various molecular targets through its sulfoximine group. This group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The compound’s reactivity is influenced by the electronic properties of the sulfur and nitrogen atoms, which can participate in redox reactions and nucleophilic attacks.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonimidates: These compounds share the sulfoximine group but differ in their substituents.
Sulfonamides: Similar in structure but with a sulfonamide group instead of a sulfoximine group.
Sulfoxides: Contain a sulfur-oxygen double bond but lack the nitrogen atom.
Uniqueness
Dibenzylsulfoximide is unique due to its combination of stability and reactivity. The presence of two benzyl groups enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both academic research and industrial applications.
Propiedades
Fórmula molecular |
C14H15NOS |
|---|---|
Peso molecular |
245.34 g/mol |
Nombre IUPAC |
dibenzyl-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C14H15NOS/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clave InChI |
PQEQYIQDYKTOFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=N)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


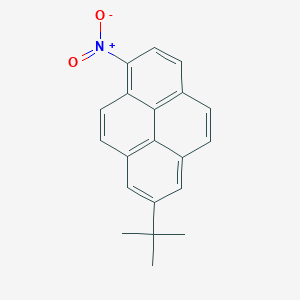
![N-benzyl-4-(tert-butyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14139499.png)
![(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B14139500.png)
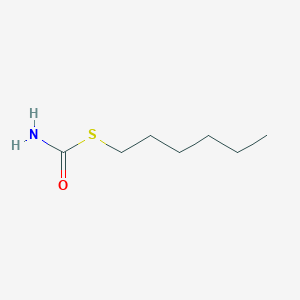
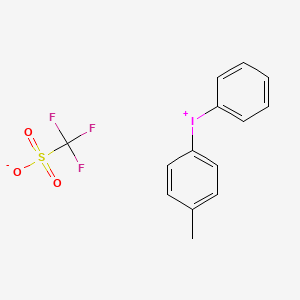
![1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one](/img/structure/B14139513.png)
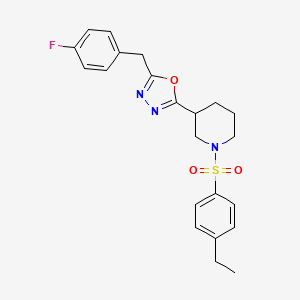



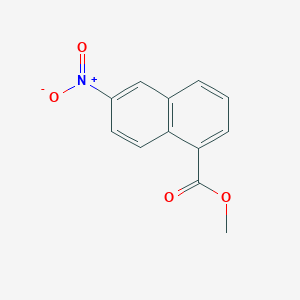
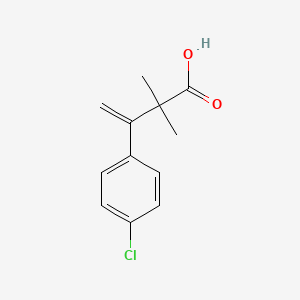
![3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14139552.png)
![4-Methoxy-23,24,25-triazatetracyclo[18.2.1.12,5.17,10]pentacosa-1(22),2(25),3,5,7,9,20-heptaene](/img/structure/B14139562.png)
